2-(2-Chloro-4-pyridyl)morpholine;hydrochloride
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Overview
Description
2-(2-Chloro-4-pyridyl)morpholine;hydrochloride is a chemical compound that features a morpholine ring substituted with a 2-chloro-4-pyridyl group. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride typically involves the reaction of 2-chloro-4-pyridine with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-pyridyl)morpholine;hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a ligand.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and other bases.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridyl morpholines, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
2-(2-Chloro-4-pyridyl)morpholine;hydrochloride is widely used in scientific research due to its versatility:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-pyridyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-hydrazinopyridine: Similar structure but with a hydrazine group instead of morpholine.
4-(2-Chloroethyl)morpholine hydrochloride: Similar morpholine ring but with a different substituent.
Uniqueness
2-(2-Chloro-4-pyridyl)morpholine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C9H12Cl2N2O |
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Molecular Weight |
235.11 g/mol |
IUPAC Name |
2-(2-chloropyridin-4-yl)morpholine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2O.ClH/c10-9-5-7(1-2-12-9)8-6-11-3-4-13-8;/h1-2,5,8,11H,3-4,6H2;1H |
InChI Key |
NPWNYWAXUHMOEM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC(=NC=C2)Cl.Cl |
Origin of Product |
United States |
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